N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(21-15-6-2-1-3-7-15)14-10-12-16(13-11-14)24-20(26)17-8-4-5-9-18(17)22-23-24/h4-5,8-13,15H,1-3,6-7H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXONKMCXQVCXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Cyclization of Aryl Triazines
The benzotriazin-4(3H)-one moiety is most efficiently constructed via photochemical cyclization of aryl triazines under visible light. As demonstrated by, irradiation of amide-functionalized aryl triazines (e.g., 1b ) at 420 nm induces a nitrogen-centered-H shift, leading to cyclization and formation of the benzotriazinone ring (Figure 1). This method operates at ambient temperature without catalysts, achieving yields exceeding 85% in flow reactors.
Mechanistic Insights :
The reaction proceeds through a Norrish type II-like mechanism, where photoexcitation facilitates hydrogen abstraction from the amide group, followed by cyclization and elimination of N-methylacetamide. Computational studies suggest that the electronic configuration of the aryl triazine dictates regioselectivity, favoring six-membered ring formation over larger cycles.
Preparation of 4-(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-Yl)Benzoic Acid
Photochemical Route from Nitroarenes
The benzoic acid precursor is synthesized via a two-step sequence:
-
Photochemical Rearrangement : 4-Nitrobenzamide undergoes visible-light-mediated rearrangement to form an intermediate aryl triazine.
-
Hydrolysis : The triazine intermediate is hydrolyzed under acidic conditions to yield 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzoic acid.
Optimization :
Replacing dichloromethane with acetonitrile/water mixtures improves sustainability without compromising yield (78% vs. 85% in DCM). Continuous flow processing enhances scalability, enabling gram-scale synthesis with consistent purity.
Amide Coupling with Cyclohexylamine
PPh3-I2-Mediated Coupling
The final step involves coupling 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzoic acid with cyclohexylamine. Source delineates a high-yielding protocol using triphenylphosphine (PPh3) and iodine (I2):
Procedure :
-
Activation : PPh3 (0.49 mmol) and I2 (0.49 mmol) are combined in CH2Cl2 at 0°C, forming a PPh3-I2 adduct.
-
Amine Addition : Cyclohexylamine (0.49 mmol) is introduced, followed by triethylamine (0.82 mmol) to neutralize HI.
-
Acid Coupling : 4-(Benzotriazinone)benzoic acid (0.41 mmol) is added, and the mixture is stirred at room temperature for 10 min.
Yield and Purity :
This method achieves >95% conversion, with purification requiring only crystallization. Comparative studies show superior efficiency over carbodiimide-based reagents (Table 1).
Table 1. Comparison of Amide Coupling Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| PPh3-I2 | CH2Cl2, Et3N | 99 | 98 |
| EDCl/HOBt | DMF, RT | 82 | 95 |
| DCC/DMAP | THF, 0°C | 75 | 90 |
Process Optimization and Scalability
Continuous Flow Photoreactors
Adopting flow chemistry (as in) reduces reaction time from hours to minutes and enhances safety by minimizing exposure to hazardous intermediates. A 1 g scale synthesis of 1b demonstrated 85% isolated yield with 99% purity, underscoring industrial viability.
Solvent and Temperature Effects
-
Solvent : Acetonitrile/water (4:1) outperforms DCM in environmental metrics while maintaining yields.
-
Temperature : Reactions proceed optimally at 25°C; cooling to 0°C slows cyclization without improving selectivity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzotriazinyl group, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs.
Scientific Research Applications
N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide involves its interaction with specific molecular targets. The benzotriazinyl group can form hydrogen bonds and π-π interactions with target molecules, influencing their biological activity. The compound may also modulate enzymatic activity by binding to active sites or allosteric sites on enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Benzotriazinone Derivatives as GPR139 Modulators
Patent data () highlights multiple 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives designed as GPR139 modulators. Key differences likely reside in the substituents attached to the benzamide nitrogen or benzotriazinone core, which influence receptor binding affinity and selectivity. For instance, substituents like aryl or alkyl groups may alter steric hindrance or electronic effects, impacting interaction with GPR139’s active site .
Benzamide Derivatives with Different Heterocycles
Thiazinone Derivatives
The compound (Z)-N-(6-(4-chlorophenyl)-3-(2-iodophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide () shares a benzamide backbone and 4-oxo-dihydroheterocyclic core but replaces benzotriazinone with a thiazinone ring. Thiazinones are less electron-deficient than benzotriazinones, which may reduce electrophilic reactivity and alter metabolic stability.
Tetrazine Derivatives
N-(2-Aminopropyl)-4-(6-(pyrimidine-2-yl)-1,2,4,5-tetrazine-3-yl)benzamide () incorporates a tetrazine ring, a highly electron-deficient system useful in bioorthogonal chemistry (e.g., click reactions). The pyrimidine substituent may enhance π-stacking interactions with biological targets, while the aminopropyl group could improve solubility. Unlike the benzotriazinone-based compound, tetrazines are often employed as probes or tags in chemical biology, indicating divergent applications .
Quinazolinone Derivatives
The quinazolinone-containing compound N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide () shares the 4-oxo-dihydro motif but replaces benzotriazinone with quinazolinone, a scaffold associated with kinase inhibition (e.g., EGFR inhibitors). The acetyl and methyl groups may fine-tune steric and electronic properties for target specificity, highlighting how heterocycle choice dictates pharmacological profile .
Neuroleptic Benzamide Derivatives
Benzamide derivatives like amisulpride, tiapride, and sulpiride () are neuroleptics targeting dopamine receptors. These compounds lack the benzotriazinone core but share the benzamide backbone, emphasizing that substituent choice determines biological activity. The absence of a heterocyclic electron-withdrawing group in neuroleptics likely redirects their action toward central nervous system (CNS) targets rather than GPCRs like GPR139 .
Biological Activity
N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by detailed data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of a cyclohexyl group and a benzotriazine moiety. Its molecular formula is , and it exhibits a complex structure that contributes to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : Some derivatives exhibit high affinity for specific receptors, suggesting possible roles in modulating neurotransmission or hormonal responses.
Antimicrobial Properties
Studies have demonstrated that derivatives of benzamides can exhibit significant antimicrobial activity. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-cyclohexyl derivative | Moderate antibacterial against E. coli | |
| Benzamide analogs | Broad-spectrum activity |
Anticancer Activity
N-cyclohexyl derivatives have been evaluated for their anticancer potential:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that certain benzamide derivatives induce apoptosis and inhibit cell proliferation.
Neuroprotective Effects
Some studies suggest that benzamide derivatives can protect neuronal cells against oxidative stress and neurodegeneration:
- Oxidative Stress Reduction : These compounds may reduce reactive oxygen species (ROS) levels in neuronal cells.
- Neurotransmitter Modulation : They can influence neurotransmitter levels, potentially alleviating symptoms of neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-cyclohexyl derivatives against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Study 2: Anticancer Activity in MCF7 Cells
In another investigation focusing on breast cancer cell lines (MCF7), treatment with N-cyclohexyl derivatives resulted in a dose-dependent decrease in cell viability, with an IC50 value of 8 µM observed.
Q & A
Q. What are the recommended synthetic pathways for N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a benzoyl chloride derivative with cyclohexylamine under basic conditions (e.g., using potassium carbonate as a base in anhydrous DMF) .
- Cyclization : Formation of the benzotriazinone moiety via intramolecular cyclization under acidic or thermal conditions .
Key optimization factors : - Temperature : Controlled heating (70–100°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane is used for low-temperature steps .
- Catalysts : Palladium catalysts or phase-transfer agents may improve yields in coupling steps .
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
Primary techniques :
- NMR spectroscopy : 1H and 13C NMR confirm functional groups and regiochemistry (e.g., distinguishing benzamide vs. benzotriazinone protons) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>95% required for biological assays) .
Advanced methods : X-ray crystallography (for absolute configuration) and IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological steps :
- Dose-response profiling : Test the compound across a broad concentration range (nM to μM) to identify activity thresholds .
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease screens) to isolate mechanisms .
- Cell line validation : Compare activity in multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
Data reconciliation : Apply statistical tools (e.g., ANOVA) to evaluate variability between studies .
Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?
Experimental approaches :
- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays .
- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
Analytical validation : Monitor solubility via dynamic light scattering (DLS) and partition coefficients (log P) via shake-flask methods .
Q. How can computational methods guide the design of derivatives with improved target binding affinity?
Workflow :
Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding poses .
QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with activity data .
MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
Validation : Synthesize top-ranked derivatives and test in vitro .
Experimental Design & Data Analysis
Q. What statistical experimental design (DoE) methods are suitable for optimizing synthesis yield?
Recommended approaches :
- Response Surface Methodology (RSM) : Model interactions between temperature, solvent ratio, and catalyst loading .
- Factorial designs : 2k factorial experiments to identify critical variables (e.g., reaction time vs. pressure) .
Case study : A 3-factor Central Composite Design reduced reaction steps from 5 to 3 while maintaining >85% yield .
Q. How should researchers address batch-to-batch variability in biological assay results?
Mitigation strategies :
- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in every assay plate .
- Standardized protocols : Pre-treat cells under identical conditions (e.g., serum starvation timing) .
- Replicate experiments : Use n ≥ 3 biological replicates and report standard deviations .
Advanced Mechanistic Studies
Q. What techniques are recommended for elucidating the compound’s mode of action in enzyme inhibition?
Integrated methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .
Q. How can metabolic stability be assessed to inform pharmacokinetic studies?
In vitro protocols :
- Liver microsome assays : Incubate with human/rat microsomes and monitor degradation via LC-MS .
- CYP450 inhibition screening : Identify interactions with CYP3A4/2D6 using fluorogenic substrates .
In vivo correlation : Administer radiolabeled compound and track excretion profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
